
(4-(1H-pyrrol-1-yl)phenyl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(1H-pyrrol-1-yl)phenyl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C25H25ClN4OS and its molecular weight is 465.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(1H-pyrrol-1-yl)phenyl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H24ClN5OS2, with a molecular weight of 486.05 g/mol. The structure includes a pyrrole ring, a thiazole moiety, and a piperazine group, which are critical for its biological activity. The compound's IUPAC name is (4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl)-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride .
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole-integrated compounds can inhibit the growth of cancer cells by inducing apoptosis via the modulation of anti-apoptotic proteins like Bcl-2 .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 9 | A431 | 1.61 ± 1.92 | Bcl-2 inhibition |
| Compound 10 | Jurkat | 1.98 ± 1.22 | Apoptosis induction |
| Target Compound | Various | TBD | TBD |
Anticonvulsant Activity
The compound's structure suggests potential anticonvulsant properties. Thiazole derivatives have been shown to possess anticonvulsant activity through various mechanisms, including modulation of neurotransmitter systems .
Case Study: Anticonvulsant Efficacy
In a study assessing the anticonvulsant effects of related thiazole compounds, significant protection against seizures was observed in animal models, indicating that structural modifications in thiazoles could enhance their efficacy in seizure control .
Antibacterial and Antifungal Properties
Thiazole derivatives have also been explored for their antibacterial and antifungal activities. The presence of the thiazole ring has been linked to enhanced interactions with microbial targets, leading to inhibition of growth in various pathogens .
Table 2: Antimicrobial Activity
| Compound | Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Gram-positive bacteria | 31.25 | Effective |
| Compound B | Fungal strains | TBD | Effective |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : By inhibiting anti-apoptotic proteins such as Bcl-2, the compound promotes cell death in cancer cells.
- Neurotransmitter Modulation : Similar to other piperazine derivatives, it may influence GABAergic and glutamatergic systems, contributing to its anticonvulsant effects.
- Microbial Interaction : The thiazole moiety enhances binding affinity to bacterial enzymes or receptors, disrupting cellular processes.
Eigenschaften
IUPAC Name |
[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4OS.ClH/c30-25(21-8-10-23(11-9-21)28-12-4-5-13-28)29-16-14-27(15-17-29)18-22-19-31-24(26-22)20-6-2-1-3-7-20;/h1-13,19H,14-18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLFSZUTQYRNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














